

Application Notes and Protocols: Intraperitoneal Injection of Clodronate Disodium for Macrophage Depletion

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Compound of Interest

Compound Name: CLODRONATE DISODIUM

Cat. No.: B8815514

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Audience: Researchers, scientists, and drug development professionals.

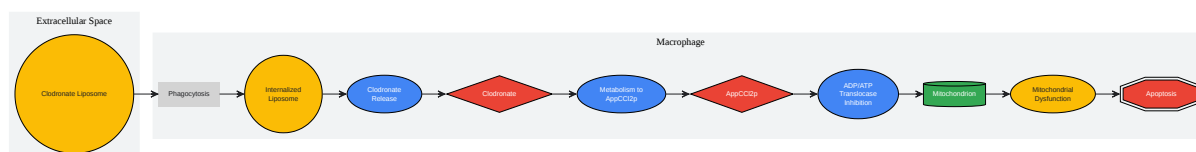
Introduction

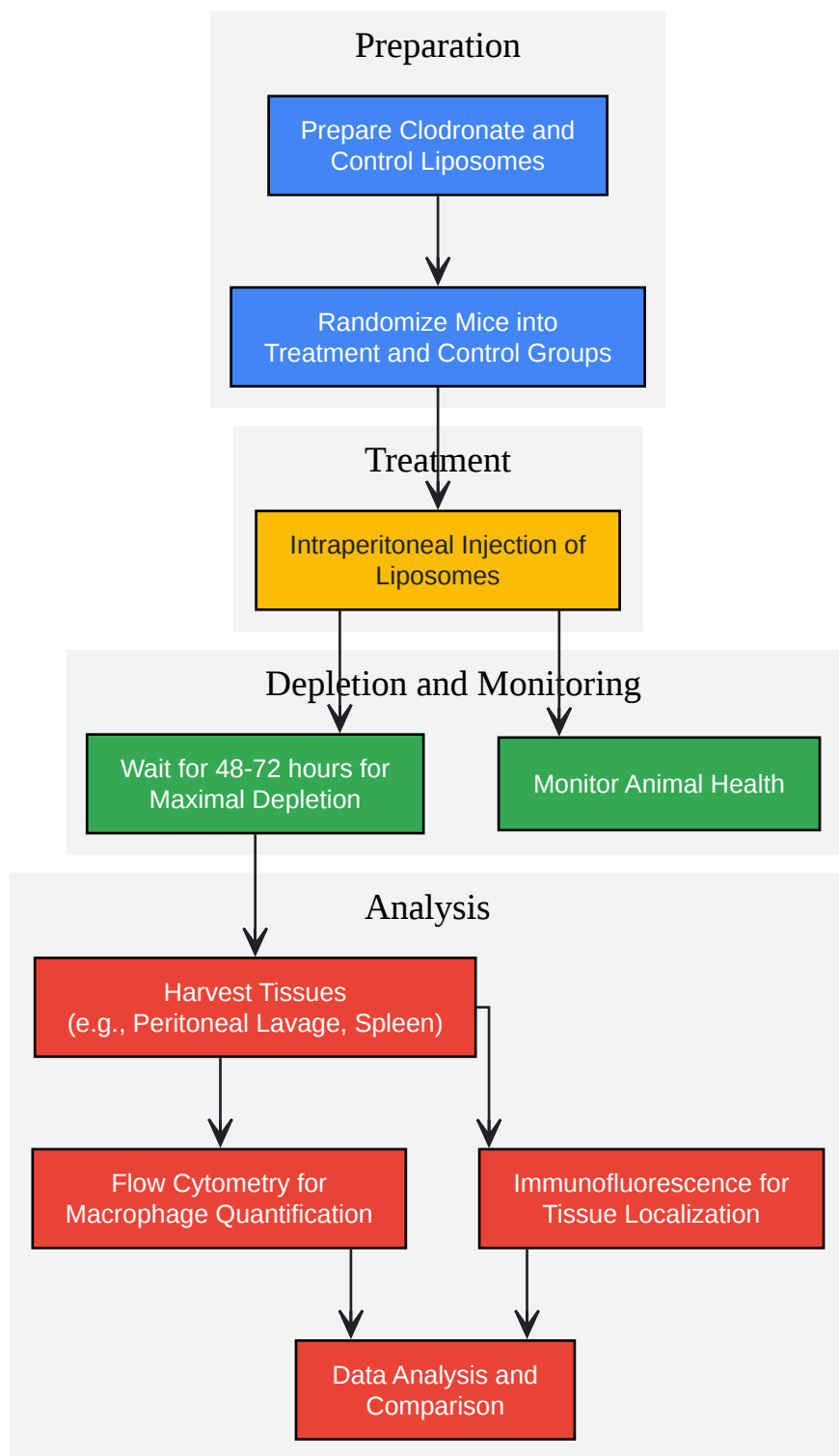
Clodronate disodium, a non-nitrogenous bisphosphonate, is a powerful tool for the in vivo depletion of macrophages. When encapsulated within liposomes, clodronate is efficiently delivered to phagocytic cells, such as macrophages. Upon phagocytosis of these liposomes, the clodronate is released into the cytoplasm, leading to the induction of apoptosis and subsequent depletion of the macrophage population.[1][2][3] This technique, often referred to as the "macrophage suicide" approach, is widely used to investigate the role of macrophages in various physiological and pathological processes, including inflammation, immune responses, and tumorigenesis.[1][4][5] Intraperitoneal (IP) injection is a common and effective route for administering clodronate liposomes to target macrophages within the peritoneal cavity and other systemic compartments.[6]

Mechanism of Action

The mechanism of clodronate-induced macrophage apoptosis is distinct from that of nitrogen-containing bisphosphonates. Following phagocytosis of clodronate-liposomes, the liposomal membrane is disrupted within the macrophage, releasing clodronate into the cytosol.[3] Intracellularly, clodronate is metabolized by aminoacyl-tRNA synthetases to a non-hydrolyzable ATP analog, adenosine 5'-(β,γ -dichloromethylene) triphosphate (AppCCl₂p).[7] This metabolite

then inhibits the mitochondrial ADP/ATP translocase, a key component of the mitochondrial permeability transition pore.[8] Inhibition of this translocase disrupts mitochondrial function, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[8][9]





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